Controlled Impurity Threshold in High-Performance Tetramethylbiphenyl-Type Epoxy Resin Compositions
In tetramethylbiphenyl-type epoxy resin compositions designed for electrical and electronic applications, the content of 3,3',5,5'-tetramethyldiphenoquinone must be strictly limited to ≤0.5% by weight to avoid degrading dielectric or mechanical performance [1]. This threshold is quantitatively defined in the patent claims; compositions exceeding this level fail to meet the required high-performance specifications. In contrast, unsymmetrical diphenoquinones or other quinone byproducts are not subject to the same critical threshold because they are not generated as primary contaminants during the synthesis of 4,4′-dihydroxy-3,3′,5,5′-tetramethylbiphenyl-based epoxies.
| Evidence Dimension | Maximum allowable impurity level in epoxy resin composition |
|---|---|
| Target Compound Data | ≤0.5 wt% (total with a glycidyl compound ≤0.8 wt%) |
| Comparator Or Baseline | Unsymmetrical diphenoquinone analogs are not specified as critical contaminants in this resin system; no comparable threshold is established for them. |
| Quantified Difference | Unique critical quality attribute; exceeding 0.5 wt% renders the resin composition unsuitable for high-performance electronic applications. |
| Conditions | Tetramethylbiphenyl-type epoxy resin produced by reacting 4,4′-dihydroxy-3,3′,5,5′-tetramethylbiphenyl with epihalohydrin; patent US6548620B2. |
Why This Matters
Procurement of high-purity 3,3',5,5'-tetramethyldiphenoquinone or its precursor biphenol with sub-0.5% DPQ content is mandatory for manufacturers of advanced epoxy resins used in electronics; alternative diphenoquinones cannot be substituted without violating the established purity–performance relationship.
- [1] Murata, Y. Epoxy resin composition and process for producing the same. U.S. Patent 6,548,620 B2, April 15, 2003. https://trade.patenthub.cn/cpc/patent-100995-US6548620B2-d8e7750818e7f8db04a511c9f796abf4.html View Source
